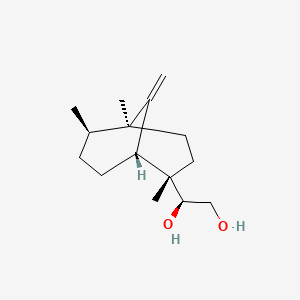
Trifarienol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifarienol A is a natural product found in Cheilolejeunea trifaria with data available.
Aplicaciones Científicas De Investigación
Discovery and Structural Analysis
Trifarienol A, along with other trifarienols (B-E), was first isolated from the Malaysian liverwort Cheilolejeunea trifaria. These compounds represent a new series of sesquiterpene alcohols in bryophytes, with trifarienols being bicyclic non-isoprenoid sesquiterpene alcohols. Their absolute structures were determined through NMR, CD, and X-ray crystallographic analysis, providing insights into their unique chemical structures (Hashimoto et al., 1995). Additionally, trifarienols A and B, showcasing a new carbon skeleton named trifarane, were identified from the same liverwort, further emphasizing the novelty of these compounds (Hashimoto et al., 1994).
Synthesis Techniques
A significant advancement in the research on trifarienol A includes the efficient diastereoselective synthesis of trifarienols A and B. This process was achieved through an intramolecular Hosomi-Sakurai reaction. This method effectively constructs a substituted bicyclo[3.3.1]nonane skeleton, which is a critical feature of these compounds, in a single step. This synthesis process is vital for further research and potential applications in various fields, including pharmacology and material science (Takahashi et al., 2009).
Propiedades
Nombre del producto |
Trifarienol A |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(1S)-1-[(1R,2S,5S,6R)-2,5,6-trimethyl-9-methylidene-2-bicyclo[3.3.1]nonanyl]ethane-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-12-11(2)14(10,3)7-8-15(12,4)13(17)9-16/h10,12-13,16-17H,2,5-9H2,1,3-4H3/t10-,12-,13-,14+,15+/m1/s1 |
Clave InChI |
WDLXFYPOVHBBJC-OLOXDWRXSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2C(=C)[C@]1(CC[C@]2(C)[C@@H](CO)O)C |
SMILES canónico |
CC1CCC2C(=C)C1(CCC2(C)C(CO)O)C |
Sinónimos |
trifarienol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole](/img/structure/B1249181.png)
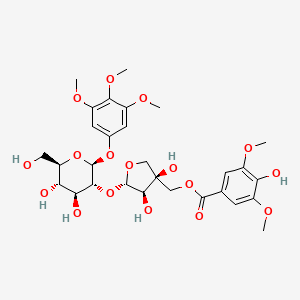
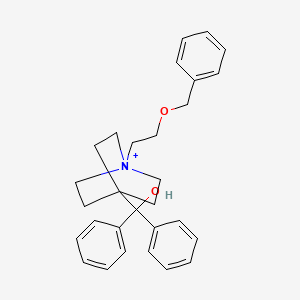
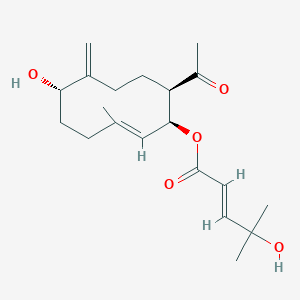
![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)
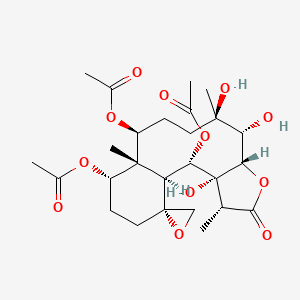
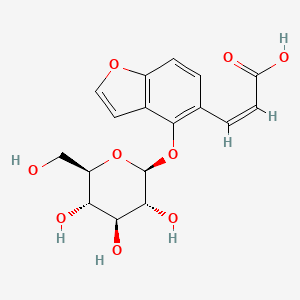
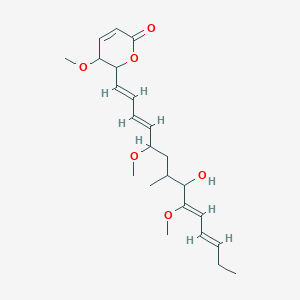
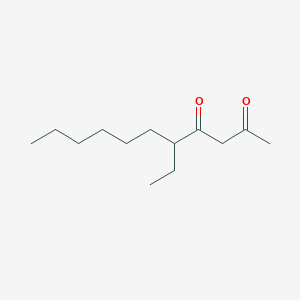
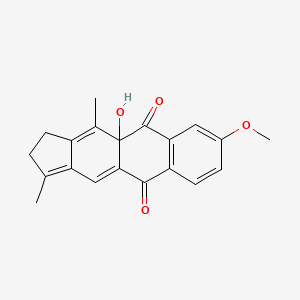
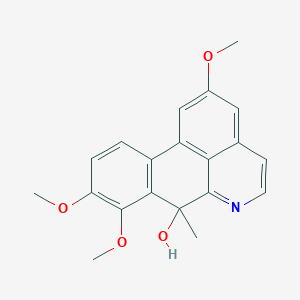
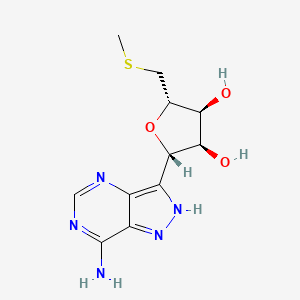
![(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one](/img/structure/B1249197.png)